2-methyl-3-pyrrolidin-3-yl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-pyrrolidin-3-yl-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a pyrrolidine ring attached to the indole core, making it a unique structure with potential biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, which suggests that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, have diverse biological activities and can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-methyl-3-pyrrolidin-3-yl-1H-indole is not well-defined. Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms for this compound are yet to be identified.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors . The specific pathways and interactions for this compound remain to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-pyrrolidin-3-yl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . For the specific synthesis of this compound, the starting materials would include a suitable pyrrolidine derivative and a methyl-substituted phenylhydrazine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-pyrrolidin-3-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at the 2 or 3 positions of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as Lewis acids.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-dione derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-3-pyrrolidin-3-yl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and as a probe for understanding enzyme interactions.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
2-methyl-3-pyrrolidin-3-yl-1H-indole is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
Overview
2-methyl-3-pyrrolidin-3-yl-1H-indole is a heterocyclic compound belonging to the indole family, characterized by the presence of a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. The biological activity of this compound is attributed to its interactions with multiple biological targets, leading to diverse effects on cellular functions and metabolic pathways.
Target Interactions
Indole derivatives, including this compound, have been shown to bind with high affinity to various receptors. This compound's mechanism of action may involve:
- Inhibition of Viral Replication : Certain indole derivatives exhibit inhibitory activity against influenza A virus, suggesting potential antiviral applications.
- Modulation of Protein Interactions : Research indicates that indole compounds can interfere with protein-protein interactions, which is crucial in cancer biology, particularly in the inhibition of the MDM2-p53 interaction .
Biochemical Pathways
The metabolism of tryptophan by intestinal microorganisms leads to the production of indole derivatives. These compounds can influence several biochemical pathways, including:
- Cell Signaling Pathways : Indoles can affect gene expression and cellular metabolism through modulation of signaling cascades.
- Enzyme Interactions : They may interact with various enzymes, leading to changes in metabolic rates and pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyrrolidine derivatives. For instance, this compound has shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related pyrrolidine compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
This compound | S. aureus | 0.0039 |
This compound | E. coli | 0.025 |
Antitumor Activity
The structural characteristics of this compound also suggest potential antitumor activity. Inhibitors designed from indole frameworks have demonstrated significant potency against various cancer cell lines by targeting specific oncogenic pathways . The development of spiro[indole] derivatives has led to compounds with enhanced antitumor properties, showcasing the therapeutic potential of structurally modified indoles .
Case Studies
- MDM2-P53 Interaction Inhibition : A study focused on the synthesis of spiro[indole] derivatives revealed that certain modifications could enhance their ability to inhibit the MDM2-p53 interaction, a critical pathway in tumor suppression. Compounds derived from this class exhibited superior cellular potency compared to previously reported inhibitors .
- Antimicrobial Efficacy Evaluation : A comprehensive evaluation of monomeric alkaloids indicated that pyrrolidine-containing compounds displayed notable antibacterial and antifungal activities. The study emphasized structure-activity relationships (SAR), highlighting that specific substitutions on the indole ring could significantly enhance bioactivity against pathogens .
Properties
IUPAC Name |
2-methyl-3-pyrrolidin-3-yl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-13(10-6-7-14-8-10)11-4-2-3-5-12(11)15-9/h2-5,10,14-15H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFHKXKCSMHQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.